
MDL-811: A Selective SIRT6 Activator for
Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MDL-811

Cat. No.: B12377240 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
Sirtuin 6 (SIRT6) is a critical NAD+-dependent deacylase that plays a pivotal role in regulating

a multitude of cellular processes, including DNA repair, metabolism, inflammation, and aging.

Its dysfunction has been implicated in various pathologies, particularly cancer and inflammatory

diseases. The development of small-molecule activators of SIRT6 has been a significant

challenge, hindering the therapeutic exploration of this enzyme. This technical guide provides a

comprehensive overview of MDL-811, a potent and selective allosteric activator of SIRT6. We

delve into its mechanism of action, present key quantitative data, detail relevant experimental

protocols, and visualize the associated signaling pathways and experimental workflows. This

document serves as a core resource for researchers and drug development professionals

interested in leveraging MDL-811 as a tool to investigate SIRT6 biology and as a potential

therapeutic agent.

Introduction
MDL-811 is a small-molecule compound that has emerged as a highly selective allosteric

activator of SIRT6. It was developed through the optimization of a parent compound, MDL-800,

exhibiting improved potency and bioavailability. MDL-811 has demonstrated significant

therapeutic potential in preclinical models of colorectal cancer and neuroinflammation. Its ability

to selectively enhance the deacetylase activity of SIRT6 makes it an invaluable

pharmacological probe for elucidating the complex biological functions of this sirtuin.
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Mechanism of Action
MDL-811 functions as an allosteric activator of SIRT6. It binds to a site distinct from the

catalytic pocket, inducing a conformational change that enhances the enzyme's deacetylase

activity. The primary substrates of SIRT6 are histones, and MDL-811 significantly potentiates

the deacetylation of histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56

(H3K56ac). This targeted epigenetic modification leads to the transcriptional repression of

specific genes involved in cancer cell proliferation, metabolism, and inflammation.

Quantitative Data
The following tables summarize the key quantitative parameters of MDL-811, providing a clear

comparison of its activity and properties.

Table 1: In Vitro Activity and Pharmacokinetics of MDL-811

Parameter Value Reference

SIRT6 Activation (EC50) 5.7 ± 0.8 μM

Bioavailability (F%) 92.96%

Table 2: Anti-proliferative Activity of MDL-811 in Colorectal Cancer (CRC) Cell Lines

Cell Line IC50 (μM) Reference

Various CRC Cell Lines 4.7 - 61.0

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This

section outlines the core experimental protocols used in the characterization of MDL-811.

In Vitro SIRT6 Deacetylase Activity Assay (Fluor de Lys-
based)
This assay quantifies the deacetylase activity of SIRT6 in the presence of MDL-811.
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Reagents: Recombinant human SIRT6, Fluor de Lys (FDL) substrate (e.g., a peptide

containing an acetylated lysine and a fluorophore), NAD+, MDL-811, assay buffer (e.g., 45

mM Tris-HCl pH 8.0, 123.3 mM NaCl, 2.43 mM KCl, 0.9 mM MgCl2, 0.18% BSA), and

developer solution.

Procedure:

1. Prepare a reaction mixture containing the assay buffer, NAD+, and the FDL substrate.

2. Add varying concentrations of MDL-811 or a vehicle control (e.g., DMSO).

3. Initiate the reaction by adding recombinant SIRT6.

4. Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).

5. Stop the reaction and develop the fluorescent signal by adding the developer solution.

6. Measure the fluorescence using a microplate reader at the appropriate excitation and

emission wavelengths.

Data Analysis: Calculate the fold activation of SIRT6 by comparing the fluorescence signal in

the presence of MDL-811 to the vehicle control. Determine the EC50 value by fitting the

dose-response data to a suitable model.

Western Blot Analysis of Histone Acetylation
This protocol is used to assess the effect of MDL-811 on histone H3 acetylation in cultured

cells.

Cell Culture and Treatment:

1. Culture cells (e.g., HCT116 colorectal cancer cells) to the desired confluency.

2. Treat the cells with various concentrations of MDL-811 or a vehicle control for a specified

duration (e.g., 24-48 hours).

Histone Extraction:
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1. Harvest the cells and isolate the nuclei.

2. Extract histones using an acid extraction method.

Western Blotting:

1. Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.

2. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

3. Incubate the membrane with primary antibodies specific for H3K9ac, H3K18ac, H3K56ac,

and total Histone H3 (as a loading control).

4. Wash the membrane and incubate with a corresponding HRP-conjugated secondary

antibody.

5. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to

the total histone H3 levels.

Cell Proliferation Assay
This assay measures the effect of MDL-811 on the proliferation of cancer cells.

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

Treatment: After allowing the cells to adhere, treat them with a serial dilution of MDL-811 or a

vehicle control.

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

Viability Assessment: Measure cell viability using a suitable method, such as the MTT or

CellTiter-Glo assay, according to the manufacturer's instructions.
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Data Analysis: Plot the cell viability against the MDL-811 concentration and calculate the

IC50 value.

In Vivo Tumor Xenograft Studies
This protocol evaluates the anti-tumor efficacy of MDL-811 in an animal model.

Animal Model: Use immunodeficient mice (e.g., nude mice).

Tumor Implantation: Subcutaneously inject cancer cells (e.g., HCT116) into the flank of each

mouse.

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and

control groups. Administer MDL-811 (e.g., via intraperitoneal injection) or a vehicle control at

a specified dose and schedule.

Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., western blotting for histone acetylation, immunohistochemistry for proliferation

markers like Ki67).

Data Analysis: Compare the tumor growth rates between the MDL-811-treated and control

groups.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a

comprehensive understanding of MDL-811's role. The following diagrams, created using the

DOT language, illustrate the key signaling pathways modulated by MDL-811 and a typical

experimental workflow for its characterization.
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Caption: MDL-811 activates SIRT6, leading to histone deacetylation and anti-cancer effects.
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Caption: MDL-811's anti-inflammatory pathway via SIRT6, EZH2, and FOXC1.
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Caption: A typical experimental workflow for evaluating MDL-811.

Conclusion
MDL-811 represents a significant advancement in the development of selective SIRT6

activators. Its well-characterized mechanism of action, potent in vitro and in vivo activity, and

favorable pharmacokinetic properties make it an exceptional tool for the scientific community.
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This technical guide provides a foundational resource to facilitate further research into the

therapeutic potential of SIRT6 activation in a range of diseases, from oncology to

neuroinflammation. As our understanding of SIRT6 biology continues to expand, the utility of

MDL-811 as both a research probe and a lead compound for drug development is poised to

grow.

To cite this document: BenchChem. [MDL-811: A Selective SIRT6 Activator for Research and
Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377240#mdl-811-as-a-selective-sirt6-activator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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